7.1. Garlic Greening Inhibition:(S)-3-acetoxy-2-(1H-pyrrol-1-yl)propanoic acid was synthesized as a structural analog to potential pigment precursors in garlic greening, such as 2-(3,4-dimethylpyrrolyl)-3-methylbutanoic acid (PP-Val) and 2-(3,4-dimethyl-1H-pyrrolyl)propanoic acid (PP-Ala). [] Results showed that the compound did not induce greening in freshly harvested garlic puree, suggesting the importance of the side chain in pigment precursor molecules for the greening process. []
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